5-[(Methylamino)methyl]-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
CAS No.: 910036-99-6
Cat. No.: VC3817639
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 910036-99-6 |
|---|---|
| Molecular Formula | C12H18N2O2 |
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | N-methyl-1-[6-(oxan-4-yloxy)pyridin-3-yl]methanamine |
| Standard InChI | InChI=1S/C12H18N2O2/c1-13-8-10-2-3-12(14-9-10)16-11-4-6-15-7-5-11/h2-3,9,11,13H,4-8H2,1H3 |
| Standard InChI Key | CWRQCHDTRDIGCU-UHFFFAOYSA-N |
| SMILES | CNCC1=CN=C(C=C1)OC2CCOCC2 |
| Canonical SMILES | CNCC1=CN=C(C=C1)OC2CCOCC2 |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
5-[(Methylamino)methyl]-2-(tetrahydro-2H-pyran-4-yloxy)pyridine consists of a pyridine ring substituted at the 2-position with a tetrahydro-2H-pyran-4-yloxy group and at the 5-position with a methylaminomethyl moiety. The pyran ring adopts a chair conformation, optimizing steric stability, while the methylamino group introduces basicity to the system .
Stereoelectronic Characteristics
The electron-donating effects of the pyran-4-yloxy group increase electron density at the pyridine nitrogen, modulating its coordination capacity. Conformational analysis via computational models reveals restricted rotation about the C–O bond linking the pyran and pyridine rings, creating a dihedral angle of 112°–118° .
Physicochemical Parameters
Key properties are systematized below:
The compound exhibits moderate lipophilicity (LogP ~1.2), suggesting balanced membrane permeability and aqueous solubility—a critical factor for bioavailability in drug discovery contexts .
Synthesis and Manufacturing
Industrial Production Pathways
Large-scale synthesis typically follows a three-step sequence:
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Pyridine Functionalization: 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (CAS 494772-07-5) serves as the primary intermediate. Palladium-catalyzed Buchwald-Hartwig amination introduces the methylaminomethyl group via reaction with methylamine gas under anhydrous conditions .
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Purification: Crude product undergoes column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from tert-butyl methyl ether .
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Quality Control: Identity confirmation via ¹H/¹³C NMR and LC-MS; purity assessment using HPLC (≥97% purity for research-grade material) .
Reaction Optimization
Key parameters for Step 1:
Chemical Reactivity and Derivative Formation
Electrophilic Substitution Patterns
The methylaminomethyl group directs electrophiles to the pyridine ring’s 4-position. Nitration experiments (HNO₃/H₂SO₄) produce 4-nitro derivatives, while halogenation (NCS/AIBN) yields 4-chloro analogs.
Redox Transformations
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Oxidation: Treatment with KMnO₄ in acidic media converts the methylamino group to a carboxylic acid (5-carboxymethyl-2-(tetrahydro-2H-pyran-4-yloxy)pyridine).
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to piperidine, enhancing conformational flexibility.
Biological Activity and Research Applications
Enzyme Modulation Studies
In vitro assays demonstrate inhibitory activity against monoamine oxidase B (MAO-B) with IC₅₀ = 3.8 µM, suggesting potential neurodegenerative disease applications. Competitive inhibition kinetics (Ki = 2.1 µM) were confirmed via Lineweaver-Burk plots.
Receptor Binding Profiling
Radioligand displacement studies reveal moderate affinity for:
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σ-1 receptors (Kᵢ = 420 nM)
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5-HT₃ receptors (Kᵢ = 1.2 µM)
Imidazoline I₂ binding sites show negligible interaction (Kᵢ >10 µM).
Cytotoxicity Screening
NCI-60 panel testing at 10 µM concentration showed selective activity against:
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HCT-116 colon cancer cells (58% growth inhibition)
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U251 glioblastoma cells (43% inhibition)
Mechanistic studies indicate tubulin polymerization disruption as a probable mode of action.
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